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Compound of Interest

Compound Name: LUF5831

Cat. No.: B15569573

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, pharmacological
profile, and experimental methodologies related to LUF5831, a notable partial agonist of the
adenosine Al receptor.

Chemical Structure and Properties

LUF5831 is a non-adenosine-like small molecule agonist for the adenosine Al receptor.[1] Its
chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of LUF5831
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Property Value Source

2-Amino-6-(2-hydroxy-
ethylsulfanyl)-4-(4-hydroxy-

IUPAC Name Y 3_/)_ (4-hy Y [1]
phenyl)-pyridine-3,5-

dicarbonitrile

CAS Number 333963-57-8 [2]
Molecular Formula C15H12N402S [2]
Molecular Weight 312.35 g/mol [2]

N#CC1=C(C2=CC=C(0)C=C2
SMILES 2]
)C(C#N)=C(SCCO)N=C1N

Hydrogen Bond Acceptors 7 PubChem
Hydrogen Bond Donors 3 PubChem
Rotatable Bonds 4 PubChem
cLogP 1.86 PubChem
Topological Polar Surface Area  126.95 A2 PubChem

Pharmacological Profile

LUF5831 acts as a partial agonist at the human adenosine Al receptor.[2] Its binding is
characterized as entropy-driven.[2]

Table 2: Pharmacological Data for LUF5831 at the Human Adenosine A1l Receptor
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Parameter Value

Description Source

Binding Affinity (Ki) 18 nM

A measure of the
concentration of

LUF5831 required to
occupy 50% of the 1]
adenosine Al

receptors in a

radioligand binding

assay.

Efficacy (CAMP
inhibition)

37+ 1%

The submaximal
inhibition of forskolin-
induced cAMP
production compared
to the full agonist CPA
(66 * 5%). This
demonstrates its

partial agonist nature.

Binding to mutant
(T277A) Al receptor 122 + 22 nM

(Ki)

LUF5831 retains

binding affinity for this
mutant receptor, [2]
unlike the full agonist

CPA.

Signaling Pathway

Activation of the adenosine Al receptor by an agonist like LUF5831 initiates a signaling

cascade through its coupling to inhibitory G proteins (Gi/o).[2] This leads to the inhibition of

adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate

(CAMP) levels.
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Caption: Adenosine Al Receptor Signaling Pathway Activated by LUF5831.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of
LUF5831.

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of LUF5831 to
the adenosine Al receptor.
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Prepare membranes from cells
expressing adenosine Al receptor

Incubate membranes with a fixed concentration
of a radiolabeled A1 antagonist (e.g., [3H]DPCPX)
and varying concentrations of LUF5831

Separate bound from free radioligand
by rapid vacuum filtration

Quantify radioactivity of bound radioligand
using liquid scintillation counting

Analyze data to determine the IC50 of LUF5831
and calculate the Ki value

Click to download full resolution via product page
Caption: Experimental Workflow for Radioligand Binding Assay.
Detailed Methodology:

+ Membrane Preparation: Membranes from cells stably expressing the human adenosine Al
receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
The final membrane pellet is resuspended in an appropriate buffer.

* Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration
of a radiolabeled adenosine Al receptor antagonist (e.g., [3H]DPCPX) and a range of
concentrations of the unlabeled test compound (LUF5831). The incubation is typically carried
out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
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e Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters,
which traps the membranes with the bound radioligand. The filters are washed with ice-cold
buffer to remove unbound radioligand.

» Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

o Data Analysis: The data are analyzed using non-linear regression to determine the
concentration of LUF5831 that inhibits 50% of the specific binding of the radioligand (IC50).
The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a method to determine the functional efficacy of LUF5831 by measuring
its effect on cCAMP production.

Detailed Methodology:

o Cell Culture and Plating: Cells expressing the adenosine Al receptor are seeded in multi-
well plates and grown to a suitable confluency.

e Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g.,
rolipram) to prevent the degradation of cCAMP.

» Stimulation: The cells are then stimulated with a known adenylyl cyclase activator (e.g.,
forskolin) in the presence of varying concentrations of LUF5831. A full agonist (e.g., CPA) is
used as a positive control.

¢ Lysis and Detection: After a defined incubation period, the cells are lysed, and the
intracellular cCAMP levels are measured using a competitive immunoassay, such as a LANCE
Ultra cAMP kit or an enzyme-linked immunosorbent assay (ELISA).

o Data Analysis: The concentration-response curves for LUF5831 and the full agonist are
plotted, and the EC50 (concentration for 50% of maximal effect) and the maximal effect
(Emax) are determined. The efficacy of LUF5831 is expressed as a percentage of the
maximal effect of the full agonist.
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Conclusion

LUF5831 is a valuable research tool for studying the adenosine Al receptor. Its distinct profile
as a non-adenosine-like partial agonist provides a unique means to investigate the therapeutic
potential of modulating the adenosinergic system. The data and protocols presented in this
guide are intended to facilitate further research and drug development efforts centered on this
compound and its target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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